REACTION_CXSMILES
|
[O-:1]O.[CH3:3][C:4]1[CH:8]2[CH2:9][C:7]2([CH:10]([CH3:12])[CH3:11])[CH2:6][CH:5]=1>[Ni]>[CH3:11][CH:10]([C:7]12[CH2:9][CH:8]1[C:4]([OH:1])([CH3:3])[CH2:5][CH2:6]2)[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O
|
Name
|
α-thujene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC2(C1C2)C(C)C
|
Name
|
4-hydroxy-β-thujene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
sabinene hydrate
|
Type
|
product
|
Smiles
|
CC(C)C12CCC(C1C2)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1]O.[CH3:3][C:4]1[CH:8]2[CH2:9][C:7]2([CH:10]([CH3:12])[CH3:11])[CH2:6][CH:5]=1>[Ni]>[CH3:11][CH:10]([C:7]12[CH2:9][CH:8]1[C:4]([OH:1])([CH3:3])[CH2:5][CH2:6]2)[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O
|
Name
|
α-thujene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC2(C1C2)C(C)C
|
Name
|
4-hydroxy-β-thujene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
sabinene hydrate
|
Type
|
product
|
Smiles
|
CC(C)C12CCC(C1C2)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |